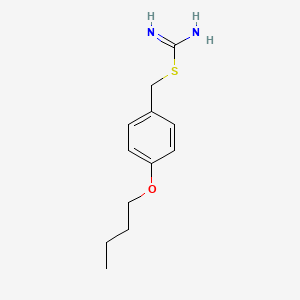![molecular formula C25H23N3O4S B11635085 N-(4-acetylphenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11635085.png)
N-(4-acetylphenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-acetylphenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide” is a complex organic compound that features multiple functional groups, including an acetyl group, a cyano group, a furan ring, and a quinoline derivative. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.
准备方法
合成路线和反应条件
合成“N-(4-乙酰基苯基)-2-{[3-氰基-4-(5-甲基呋喃-2-基)-5-氧代-1,4,5,6,7,8-六氢喹啉-2-基]硫代}乙酰胺”可能需要多个步骤,每个步骤都针对特定官能团的形成和整体分子结构的组装。典型的合成路线可能包括:
喹啉核的形成: 这可能涉及从简单的芳香前体开始的多步合成,然后进行环化反应。
呋喃环的引入: 呋喃环可能通过涉及合适前体的环化反应引入。
官能团修饰: 通过特定的反应,如亲核取代、酰化和硫醇化反应,引入氰基、乙酰基和硫代基。
工业生产方法
此类复杂化合物的工业生产通常需要优化反应条件,以确保高产率和纯度。这可能涉及:
催化剂: 使用特定催化剂来提高反应速率。
温度和压力控制: 精确控制反应条件,以有利于所需产物的形成。
纯化技术: 使用色谱法、结晶法和其他技术来纯化最终产物。
化学反应分析
反应类型
“N-(4-乙酰基苯基)-2-{[3-氰基-4-(5-甲基呋喃-2-基)-5-氧代-1,4,5,6,7,8-六氢喹啉-2-基]硫代}乙酰胺”可以发生多种化学反应,包括:
氧化: 该化合物可能会被氧化,形成不同的产物,具体取决于所使用的氧化剂。
还原: 还原反应可以针对特定的官能团,例如氰基或酮基。
取代: 亲核或亲电取代反应可以修饰分子的特定部位。
常用试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
溶剂: 有机溶剂,如二氯甲烷、乙醇。
主要产物
这些反应形成的主要产物将取决于所使用的特定条件和试剂。例如,氧化可能会生成羧酸,而还原可能会生成醇或胺。
科学研究应用
化学
在化学领域,该化合物可被用作合成更复杂分子的结构单元,或用作各种有机反应的试剂。
生物学
在生物学研究中,具有如此多样官能团的化合物可能会被研究其潜在的生物活性,例如酶抑制或受体结合。
医药
在药物化学中,该化合物可以被研究其潜在的治疗效果,例如抗炎、抗癌或抗菌活性。
工业
在工业中,该化合物可能在开发新材料、药物或农用化学品方面找到应用。
作用机制
“N-(4-乙酰基苯基)-2-{[3-氰基-4-(5-甲基呋喃-2-基)-5-氧代-1,4,5,6,7,8-六氢喹啉-2-基]硫代}乙酰胺”的作用机制将取决于其与分子靶标的特定相互作用。可能的机制可能包括:
酶抑制: 结合并抑制特定酶的活性。
受体调节: 与细胞受体相互作用,调节信号通路。
DNA嵌入: 嵌入DNA链,影响转录和复制过程。
相似化合物的比较
类似化合物
N-(4-乙酰基苯基)-2-{[3-氰基-4-(5-甲基呋喃-2-基)-5-氧代-1,4,5,6,7,8-六氢喹啉-2-基]硫代}乙酰胺: 可以与其他喹啉衍生物、含呋喃化合物和氰基取代的分子进行比较。
独特性
该化合物的独特性在于其官能团的组合,这可能赋予其在其他类似化合物中找不到的独特化学和生物特性。
结论
“N-(4-乙酰基苯基)-2-{[3-氰基-4-(5-甲基呋喃-2-基)-5-氧代-1,4,5,6,7,8-六氢喹啉-2-基]硫代}乙酰胺”是一种复杂的且可能用途广泛的化合物,在各个科学研究领域都具有应用价值。其独特的结构和多样的官能团使其成为进一步研究和探索的有趣课题。
属性
分子式 |
C25H23N3O4S |
|---|---|
分子量 |
461.5 g/mol |
IUPAC 名称 |
N-(4-acetylphenyl)-2-[[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N3O4S/c1-14-6-11-21(32-14)23-18(12-26)25(28-19-4-3-5-20(30)24(19)23)33-13-22(31)27-17-9-7-16(8-10-17)15(2)29/h6-11,23,28H,3-5,13H2,1-2H3,(H,27,31) |
InChI 键 |
ISPKTZMTQLRZGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(O1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=C(C=C4)C(=O)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11635005.png)
![1-(2-Ethoxy-2-oxoethyl)-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11635006.png)
![2-(4-Hydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11635014.png)
![2-Methyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11635020.png)
![ethyl (2Z)-2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11635025.png)
![6-methyl-2-[(naphthalen-1-ylmethyl)sulfanyl]pyrimidin-4(1H)-one](/img/structure/B11635036.png)

![2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635044.png)
methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B11635047.png)

![4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11635055.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-en-1-yl)quinazolin-4(3H)-one](/img/structure/B11635075.png)
![2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11635078.png)

